molecular formula C22H23N3O5 B3404690 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1235709-18-8

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B3404690
CAS No.: 1235709-18-8
M. Wt: 409.4
InChI Key: DYOBAETUYXDFQU-BQYQJAHWSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This complex molecule is characterized by its unique structure, which incorporates a furan ring, a piperidine moiety, and a benzo[d]oxazol-2(3H)-one fragment, linked via an acryloyl spacer and an acetamide group . The integration of these distinct pharmacophores suggests potential for multi-targeting activity and makes it a valuable scaffold for developing novel biologically active agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly for probing new pathways in oncology and neuroscience. The specific mechanism of action and full spectrum of biological activity for this compound are areas of ongoing investigation and are not yet fully characterized. Its structural features are commonly associated with activity at various enzyme and receptor targets. The 2-oxobenzo[d]oxazol-3(2H)-one component is a known heterocyclic building block in pharmaceutical research, often utilized in the design of enzyme inhibitors . The (E)-configured acryloyl group linking the furan and piperidine rings may confer properties as an electrophile, capable of interacting with biological nucleophiles, which is a common motif in the design of covalent inhibitors. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c26-20(15-25-18-5-1-2-6-19(18)30-22(25)28)23-14-16-9-11-24(12-10-16)21(27)8-7-17-4-3-13-29-17/h1-8,13,16H,9-12,14-15H2,(H,23,26)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOBAETUYXDFQU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Piperidine Furan-2-yl acryloyl, benzo[d]oxazolone-acetamide ~453.45*
N-(((3S,3aS)-7-(4-(Furan-2-ylmethyl)piperazin-1-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 22) Piperazine-benzo[b]oxazolo-oxazine Furan-2-ylmethyl, acetamide 336.37
(S)-N-((3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Piperazine-oxazolidinone Fluorophenyl, acetamide 336.37
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Piperazine-benzothiazole Pyridine-carbonyl, benzothiazole ~398.44*

*Calculated based on structural formula.

Key Observations :

  • Heterocyclic Variations: The target compound’s benzo[d]oxazolone moiety distinguishes it from analogues featuring benzothiazole () or oxazolidinone () systems. These differences impact electronic properties and metabolic stability .
  • Substituent Effects: Replacement of the furan-2-yl group with a fluorophenyl () reduces aromatic π-π interactions but enhances hydrophobicity (logP ~1.8 vs.
  • Piperidine vs. Piperazine : The piperidine core in the target compound may confer conformational rigidity compared to piperazine-based analogues, influencing receptor binding kinetics .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data

Property Target Compound Compound 22 Compound Compound
logP ~2.5* 1.2 1.8 2.4
Water Solubility (mg/mL) <0.1* 0.5 0.3 <0.1
Tanimoto Similarity N/A 0.65† 0.58† 0.52†
Reported Activity Hypothesized kinase inhibition Anticancer (in vitro) Antibacterial Kinase inhibition

*Estimated using fragment-based methods. †Hypothetical values based on structural similarity metrics from (Table 5.2).

Key Findings :

  • logP and Solubility : The target compound’s higher logP (~2.5) compared to Compound 22 (logP 1.2) suggests reduced aqueous solubility, which may limit bioavailability .
  • Biological Activity : Analogues with benzo[d]oxazolone (Compound 22) or benzothiazole () groups exhibit anticancer or kinase-inhibitory activity, supporting the hypothesis that the target compound shares similar mechanisms .

Structure-Activity Relationship (SAR) Insights

  • Furan vs. Fluorophenyl : The furan-2-yl group in the target compound may enhance interactions with polar residues in enzyme active sites, whereas fluorophenyl substituents () improve metabolic stability via reduced oxidative metabolism .
  • Benzo[d]oxazolone vs. Benzothiazole : The benzo[d]oxazolone’s lactam structure provides hydrogen-bonding capability, critical for target engagement, while benzothiazole derivatives () rely on aromatic stacking .

Q & A

What are the key steps in synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?

Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:

Piperidine Core Functionalization : Introduction of the 3-(furan-2-yl)acryloyl group via acylation under basic conditions (e.g., using DMF as a solvent and sodium hydride as a catalyst) .

Amide Coupling : Reaction of the modified piperidine intermediate with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using a coupling agent like EDCI or DCC to form the acetamide bond .

Stereochemical Control : Ensuring the (E)-configuration of the acryloyl group through reaction temperature optimization (e.g., maintaining 0–5°C during acylation) .

Purification : Column chromatography or recrystallization to isolate the final product, monitored by thin-layer chromatography (TLC) .

How can the purity and structural integrity of this compound be validated?

Level: Basic
Methodological Answer:
Validation requires a combination of analytical techniques:

  • HPLC : To assess purity (>95% threshold) using a C18 column and acetonitrile/water mobile phase .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., furan protons at δ 6.2–7.4 ppm, oxazole carbonyl at δ 165–170 ppm) and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z for C21_{21}H21_{21}N3_3O5_5: ~395.15) .
  • IR Spectroscopy : Detection of key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

What structural features of this compound influence its reactivity and bioactivity?

Level: Basic
Methodological Answer:
Critical structural elements include:

  • Furan-2-yl Acryloyl Group : Enhances π-π stacking with biological targets and contributes to electrophilic reactivity .
  • Benzo[d]oxazol-2-one Moiety : Imparts hydrogen-bonding capability via the lactam oxygen and nitrogen .
  • Piperidine Scaffold : Facilitates conformational flexibility, enabling interactions with hydrophobic enzyme pockets .
  • Acetamide Linker : Stabilizes intermolecular interactions through dipole-dipole forces .

How can reaction conditions be optimized to improve synthesis yield?

Level: Advanced
Methodological Answer:
Optimization strategies involve:

  • Temperature Gradients : Lower temperatures (0–10°C) during acylation reduce side reactions (e.g., acryloyl isomerization) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol enhances crystallization .
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Statistical Modeling : Design of Experiments (DoE) to identify critical parameters (e.g., reactant molar ratios, pH) .

How should researchers resolve contradictions in spectroscopic data during characterization?

Level: Advanced
Methodological Answer:
Address discrepancies using:

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., analogs from with substituted furans/oxazoles) .
  • Replicate Experiments : Ensure reproducibility under controlled conditions to rule out artifacts .

What computational approaches predict the biological targets of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins like kinases or proteases, leveraging the furan and oxazole motifs for hydrophobic interactions .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors from the oxazole) using tools like PHASE .
  • QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

What in vitro assays are suitable for evaluating its biological activity?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against targets like cyclooxygenase-2 (COX-2) or immunoproteasomes using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Oxidative Stress Models : Quantify ROS scavenging in cell-free systems (e.g., DPPH assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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